molecular formula C12H15NO3S B2535832 N-[3-(1-benzofuran-2-yl)propyl]methanesulfonamide CAS No. 2034415-70-6

N-[3-(1-benzofuran-2-yl)propyl]methanesulfonamide

Cat. No.: B2535832
CAS No.: 2034415-70-6
M. Wt: 253.32
InChI Key: SDCIJYAEGXOUQZ-UHFFFAOYSA-N
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Description

N-[3-(1-benzofuran-2-yl)propyl]methanesulfonamide is a chemical compound that features a benzofuran ring, a propyl chain, and a methanesulfonamide group. Benzofuran derivatives are known for their diverse biological activities, making them valuable in various fields of scientific research .

Biochemical Analysis

Biochemical Properties

. For instance, some benzofuran derivatives have exhibited antitumor properties against the human ovarian cancer cell line A2780 .

Cellular Effects

The effects of N-[3-(1-benzofuran-2-yl)propyl]methanesulfonamide on various types of cells and cellular processes are currently unknown. Benzofuran compounds have been shown to have strong biological activities, influencing cell function .

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. Benzofuran compounds have been shown to exert their effects at the molecular level . For instance, some benzofuran derivatives have been developed and utilized as anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-benzofuran-2-yl)propyl]methanesulfonamide typically involves the formation of the benzofuran ring followed by the attachment of the propyl chain and the methanesulfonamide group. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1-benzofuran-2-yl)propyl]methanesulfonamide is unique due to its specific combination of a benzofuran ring, a propyl chain, and a methanesulfonamide group. This unique structure imparts distinct biological activities and chemical reactivity, making it valuable in various research applications .

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-17(14,15)13-8-4-6-11-9-10-5-2-3-7-12(10)16-11/h2-3,5,7,9,13H,4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCIJYAEGXOUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCCC1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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